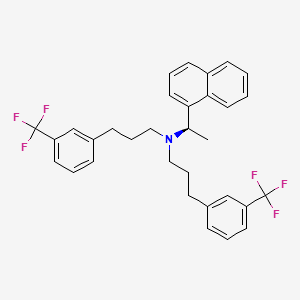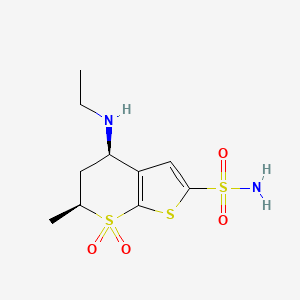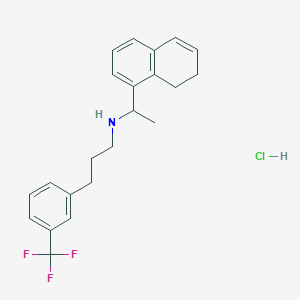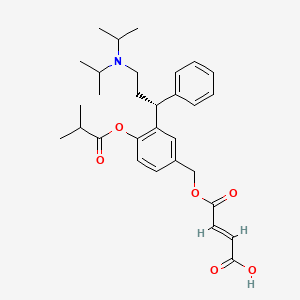
Fesoterodine Related Impurity 2
Overview
Description
Fesoterodine Related Impurity 2 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 8-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .
Synthesis Analysis
The synthesis of Fesoterodine Related Impurity 2 involves a series of chemical reactions . A stability-indicating RP-HPLC method was developed for the quantification of degradation products and process-related impurities in fesoterodine fumarate extended-release tablets . During stability studies of these tablets, one unknown impurity was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis
The molecular formula of Fesoterodine Related Impurity 2 is C30H39NO6 . Its molecular weight is 509.65 . The IUPAC name is (E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid .Scientific Research Applications
Stability and Degradation Analysis
Kumar et al. (2020) developed a stability-indicating HPLC method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method effectively identified and isolated an unknown impurity at a relative retention time of 1.37, which was found to increase beyond the identification threshold during stability studies. The impurity was then analyzed using mass and NMR spectroscopy, demonstrating the method's precision and sensitivity in tracking impurities in fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Oxidation Studies
In another study by Kučerová et al. (2015), the electrochemical behavior of fesoterodine was investigated to identify its oxidation products. This research utilized various electrochemical techniques to determine the oxidation products of fesoterodine, including 5-formyl fesoterodine and N-desisopropylated fesoterodine. The study provides valuable insights into the mechanism of electrochemical oxidation of fesoterodine, which is crucial for understanding its stability and degradation pathways (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Photodegradation Analysis
Research by Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. This study utilized LC-ESI-MS to isolate and identify the main degradation products, offering a comprehensive understanding of the drug's photostability and the impact of UV exposure on its integrity (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
properties
IUPAC Name |
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-20(2)30(35)37-27-13-12-23(19-36-29(34)15-14-28(32)33)18-26(27)25(24-10-8-7-9-11-24)16-17-31(21(3)4)22(5)6/h7-15,18,20-22,25H,16-17,19H2,1-6H3,(H,32,33)/b15-14+/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEHSUCSZOKLSO-LECGRMGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)C=CC(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)/C=C/C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



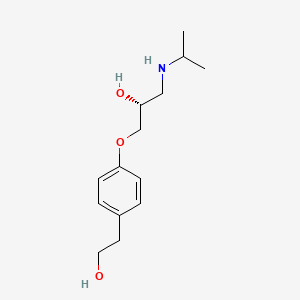
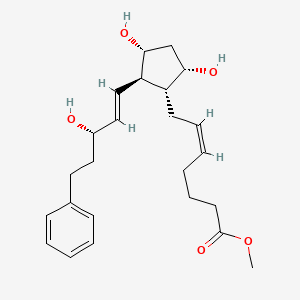
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
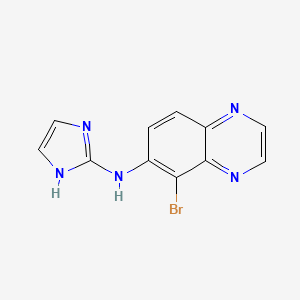
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)

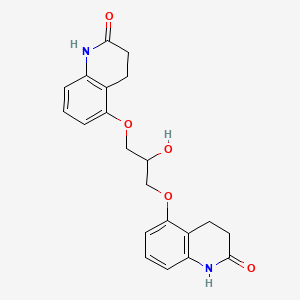
![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

